Methyl 3-(acetyloxy)-6-methylundeca-6,10-dienoate

Description

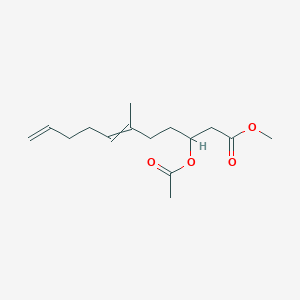

Methyl 3-(acetyloxy)-6-methylundeca-6,10-dienoate is an aliphatic methyl ester characterized by an 11-carbon backbone (undecane) with two double bonds at positions 6 and 10. Key structural features include:

- An acetyloxy (-OAc) group at position 3.

- A methyl branch at position 4.

- Esterification at the terminal carboxyl group (methyl ester).

For example, details a benzoate ester synthesis involving trifluoroacetic acid (TFA) and ethyl acetate, which may parallel steps for introducing acetyloxy groups in aliphatic systems . Potential applications include use as a flavor/fragrance intermediate or agrochemical precursor, though further research is needed to confirm bioactivity.

Properties

CAS No. |

820244-95-9 |

|---|---|

Molecular Formula |

C15H24O4 |

Molecular Weight |

268.35 g/mol |

IUPAC Name |

methyl 3-acetyloxy-6-methylundeca-6,10-dienoate |

InChI |

InChI=1S/C15H24O4/c1-5-6-7-8-12(2)9-10-14(19-13(3)16)11-15(17)18-4/h5,8,14H,1,6-7,9-11H2,2-4H3 |

InChI Key |

ZEHMSEBYHOSYIQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCCC=C)CCC(CC(=O)OC)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(acetyloxy)-6-methylundeca-6,10-dienoate typically involves esterification reactions. One common method is the reaction of 3-hydroxy-6-methylundeca-6,10-dienoic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of green solvents and catalysts is also explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(acetyloxy)-6-methylundeca-6,10-dienoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group into an alcohol.

Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Lithium aluminum hydride (LiAlH₄) is often used for reduction reactions.

Substitution: Reagents such as sodium methoxide (NaOMe) can facilitate nucleophilic substitution.

Major Products

Oxidation: Produces carboxylic acids or ketones.

Reduction: Produces alcohols.

Substitution: Produces various substituted esters depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis : This compound serves as a versatile intermediate in the synthesis of more complex organic molecules, particularly in the development of natural product analogs.

- Reactivity Studies : The dienoate structure allows for various chemical transformations, including Diels-Alder reactions and Michael additions, making it valuable for studying reaction mechanisms.

Biology

- Biological Activity : Preliminary studies suggest that methyl 3-(acetyloxy)-6-methylundeca-6,10-dienoate may exhibit antimicrobial and anticancer properties. Its structure allows it to interact with biological targets, potentially modulating enzyme activity or cellular pathways.

- Enzyme Inhibition : The compound's ability to inhibit specific enzymes could be explored for therapeutic applications, particularly in cancer treatment where enzyme modulation plays a crucial role.

Medicine

- Therapeutic Potential : Research indicates that derivatives of this compound may possess anti-inflammatory and anticancer activities. For instance, compounds with similar structural features have shown efficacy against various cancer cell lines.

- Drug Development : As a precursor for drug synthesis, this compound can be modified to enhance its pharmacological properties, leading to the development of new therapeutic agents.

Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that related compounds exhibited significant antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus. The structural modifications influenced the potency of the compounds against microbial targets.

Anticancer Effects

In vitro assays conducted on human cancer cell lines revealed that this compound derivatives displayed cytotoxic effects. The IC50 values indicated selective toxicity towards cancer cells compared to normal cells, suggesting potential for further development as anticancer agents.

Summary of Biological Activities

Mechanism of Action

The mechanism of action of Methyl 3-(acetyloxy)-6-methylundeca-6,10-dienoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets such as enzymes and receptors. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Methyl 3-(acetyloxy)-6-methylundeca-6,10-dienoate with structurally related compounds from the evidence:

Key Differences and Implications

- Aromatic vs. Aliphatic Esters: The benzoate derivative in features an aromatic ring with electron-withdrawing groups (e.g., Cl, CN), likely enhancing stability and enabling pharmaceutical applications. In contrast, the target compound’s aliphatic structure may favor solubility in nonpolar solvents and utility in industrial formulations.

- Chain Length and Unsaturation: The hexacosaundecaenoate ( ) has 11 conjugated double bonds, enabling radical scavenging as a carotenoid analog.

- Functional Group Diversity: The hydroxy-oxohexadecadienoic acid ( ) contains ionizable groups (carboxylic acid, hydroxyl), making it polar and bioactive in physiological systems. The target’s ester and acetyloxy groups render it more lipophilic, suggesting divergent applications in materials science or cosmetics.

Biological Activity

Methyl 3-(acetyloxy)-6-methylundeca-6,10-dienoate is a compound that has garnered attention for its potential biological activities, particularly in the context of inflammation and immune response modulation. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is an ester derivative characterized by a long carbon chain and multiple double bonds. Its structure can be represented as follows:

- Molecular Formula : C15H26O3

- Molecular Weight : 254.37 g/mol

The presence of acetyloxy and diene functionalities suggests that this compound may engage in various biochemical interactions, influencing its biological activity.

Anti-Inflammatory Effects

Research indicates that compounds similar to this compound can inhibit enzymes involved in inflammatory processes. Specifically, studies have shown that related compounds can target 5-lipoxygenase (5-LOX), an enzyme crucial in the biosynthesis of leukotrienes, which are mediators of inflammation. By inhibiting 5-LOX, these compounds may reduce the synthesis of pro-inflammatory mediators, thus alleviating conditions associated with chronic inflammation .

Cytotoxicity and Antiproliferative Activity

Cytotoxicity assays have been conducted to evaluate the antiproliferative effects of this compound on various cancer cell lines. For instance, similar compounds have demonstrated moderate cytotoxic effects against ovarian carcinoma (SK-OV-3) and lymphatic leukemia (L1210) cell lines, suggesting a potential role in cancer therapy . The ability to induce apoptosis in cancer cells while sparing normal cells is a significant area of interest.

Case Study: Inhibition of Inflammatory Mediators

A study focusing on the anti-inflammatory properties of vitamin E metabolites has highlighted the role of long-chain fatty acid derivatives in modulating immune responses. This compound was shown to increase systemic levels of specialized pro-resolving lipid mediators such as resolvin E3 during the resolution phase of inflammation. This effect was linked to enhanced clearance of inflammatory stimuli and promotion of tissue regeneration .

Table: Summary of Biological Activities

| Biological Activity | Mechanism | Effect |

|---|---|---|

| Anti-inflammatory | Inhibition of 5-lipoxygenase | Reduced leukotriene synthesis |

| Cytotoxicity | Induction of apoptosis in cancer cells | Inhibition of tumor growth |

| Immune modulation | Enhancement of pro-resolving mediator levels | Improved resolution of inflammation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.